molecular formula C8H7Br2NO2 B13459097 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

Cat. No.: B13459097
M. Wt: 308.95 g/mol
InChI Key: PELNTNRVLLVYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methyl, and nitro groups

Preparation Methods

The synthesis of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-3-nitrotoluene. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include bromine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amino compounds, and carboxylic acids.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to changes in biological activity or chemical properties.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene include:

    1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene: Similar structure but with a fluorine atom instead of a nitro group.

    1-Bromo-5-(bromomethyl)-2-fluoro-3-methylbenzene: Another similar compound with a fluorine atom in a different position.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

PELNTNRVLLVYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CBr)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.